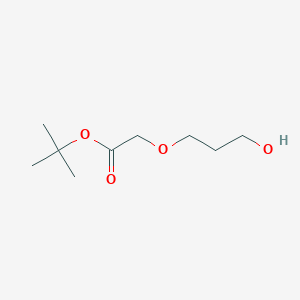
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyano group at the 4-position and a cyclopropane carboxylic acid moiety at the 1-position
Preparation Methods
The synthesis of 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Cyclopropane Carboxylic Acid Formation: The cyclopropane ring can be formed through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclopropane carboxylic acids. Compared to these compounds, 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyano group and the cyclopropane ring, which confer distinct chemical and biological properties . Examples of similar compounds include:
1-(4-nitro-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: Differing by the substitution of a nitro group instead of a cyano group.
1-(4-amino-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: Featuring an amino group in place of the cyano group.
Properties
CAS No. |
1469286-20-1 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(4-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-3-6-4-10-11(5-6)8(1-2-8)7(12)13/h4-5H,1-2H2,(H,12,13) |
InChI Key |
BEPPXAFWDQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(C=N2)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



